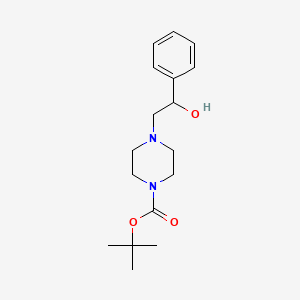

Tert-butyl 4-(2-hydroxy-2-phenylethyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(2-hydroxy-2-phenylethyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen and a 2-hydroxy-2-phenylethyl substituent on the adjacent nitrogen. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, enhancing solubility and stability . This compound is typically utilized as an intermediate in medicinal chemistry for the synthesis of pharmacologically active molecules, particularly those targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name |

tert-butyl 4-(2-hydroxy-2-phenylethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-11-9-18(10-12-19)13-15(20)14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEIGOQTLRKBJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of phenylethyl groups with biological targets. Medicine: Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The phenylethyl group can bind to specific receptors, influencing signaling pathways and cellular responses. The exact mechanism depends on the biological context and the specific targets involved.

Comparison with Similar Compounds

Substituent Diversity and Functional Group Impact

Key Observations :

- Hydrophobic vs. Polar Groups : The methyl-substituted analogue () exhibits higher lipophilicity, favoring blood-brain barrier penetration, whereas the hydroxyl group in the target compound enhances water solubility but may increase oxidative degradation risk .

- Steric and Conformational Effects: Cyclohexyl and dibenzylamino substituents () introduce rigidity, which can improve binding selectivity in enzyme inhibitors but complicate synthetic accessibility .

Stability and Degradation Profiles

- Acid Sensitivity : Compounds with Boc-protected piperazines (e.g., and ) are generally stable in neutral or basic conditions but undergo deprotection under strong acidic conditions .

- Gastric Fluid Instability : Fluorophenyl-triazolylmethyl analogues () degrade in simulated gastric fluid due to ester hydrolysis, whereas the target compound’s hydroxyl group may confer better stability in acidic environments .

- Oxidative Susceptibility : The 2-hydroxy-2-phenylethyl group is prone to oxidation, forming a ketone derivative, which contrasts with the inert methyl group in ’s compound .

Biological Activity

Tert-butyl 4-(2-hydroxy-2-phenylethyl)piperazine-1-carboxylate (CAS No. 942035-17-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C17H26N2O3

- Molecular Weight : 306.41 g/mol

- CAS Number : 942035-17-8

This compound exhibits various biological activities primarily through its interactions with neurotransmitter receptors and enzymes. Its structure allows it to function as a potential modulator of the central nervous system, influencing pathways associated with anxiety and depression.

Antidepressant Effects

Research has indicated that compounds similar to this compound can exhibit antidepressant-like effects in animal models. These effects are often assessed using the forced swim test (FST) and the tail suspension test (TST), both of which measure despair-like behavior in rodents.

Case Study :

A study involving a series of piperazine derivatives, including this compound, showed significant reductions in immobility time in the FST, suggesting potential antidepressant properties .

Neuroprotective Properties

The compound has also demonstrated neuroprotective effects in vitro against oxidative stress-induced neuronal cell death. This is particularly relevant for conditions like Alzheimer's disease, where oxidative stress plays a crucial role.

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| SH-SY5Y | 10 µM | Significant reduction in cell death | |

| PC12 | 5 µM | Enhanced cell viability by 30% |

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines.

Example :

In a study evaluating the cytotoxic effects on breast cancer cells, the compound exhibited an IC50 value of approximately 15 µM, indicating moderate activity against cancer cell proliferation .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile of this compound is essential for its development as a therapeutic agent. Current data suggest:

- Absorption : Rapid absorption with peak plasma concentrations occurring within 1 hour post-administration.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted mainly via urine.

Toxicity studies have indicated a low toxicity profile at therapeutic doses, but further investigations are necessary to fully assess long-term safety.

Q & A

Q. Optimization Tips :

- Microwave irradiation (e.g., 100°C for 3 hours) improves reaction efficiency and yield compared to conventional heating .

- Use of anhydrous solvents (e.g., THF) and inert atmospheres prevents Boc-group hydrolysis .

Which spectroscopic and crystallographic techniques are critical for structural characterization, and how should researchers interpret data contradictions?

Q. Basic

Q. Advanced (Data Contradictions) :

- X-ray diffraction : Resolve ambiguities in piperazine ring conformation (e.g., chair vs. boat) or hydrogen bonding networks. For example, weak C–H···O interactions may stabilize crystal packing .

- Dynamic NMR : Use variable-temperature studies to analyze restricted rotation in hindered derivatives .

How can researchers design derivatives for specific biological targets (e.g., enzyme inhibitors)?

Q. Advanced

- Structure-Activity Relationship (SAR) :

- Methodology :

What are common challenges in purification, and how can they be addressed?

Q. Intermediate

- Low yields in coupling reactions : Optimize catalyst loading (e.g., 5–10 mol% Pd) and ligand choice (e.g., triphenylphosphine) .

- Byproduct formation :

How do reaction mechanisms differ between nucleophilic substitution and cross-coupling strategies?

Q. Intermediate

- Nucleophilic substitution (SAr) :

- Suzuki coupling :

- Requires aryl boronic acids and Pd catalysts. The Boc group remains stable under these conditions .

What computational tools are recommended for molecular modeling of piperazine derivatives?

Q. Advanced

- Software :

- Molecular dynamics (MD) : Simulate ligand-receptor interactions over time (e.g., with GROMACS) .

How can researchers troubleshoot inconsistent yields in Boc deprotection?

Q. Intermediate

- Deprotection conditions :

- HCl/dioxane (4 M) : Effective for cleaving Boc groups without side reactions .

- Trifluoroacetic acid (TFA) : Use in anhydrous DCM to avoid ester hydrolysis .

- Monitoring : Track reaction progress via TLC (disappearance of Boc-protected spot at R ~0.5 in ethyl acetate/hexane) .

What are the implications of piperazine ring conformation on biological activity?

Q. Advanced

- Chair conformation : Favors planar alignment with enzyme active sites (e.g., BTK inhibitors) .

- Twist-boat conformation : Observed in sterically hindered derivatives, may reduce binding affinity .

- Crystallographic data : Compare torsion angles (e.g., N–C–C–N dihedrals) from X-ray structures to predict flexibility .

How should researchers validate synthetic intermediates when reference standards are unavailable?

Q. Basic

- Multi-technique validation :

What strategies improve reproducibility in multi-step syntheses?

Q. Intermediate

- Detailed reaction logs : Record exact equivalents (e.g., 1.5 eq. of boronate ester in cross-coupling) and heating rates.

- Quality control :

- HPLC purity checks : Ensure intermediates are >95% pure before proceeding .

- Stability studies : Store Boc-protected derivatives at –20°C under nitrogen to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.